

Application Note: Comprehensive Bioactivity Profiling of 2,2-Dicyclopropylmorpholine

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Compound of Interest

Compound Name: 2,2-Dicyclopropylmorpholine

CAS No.: 1864222-83-2

Cat. No.: B1461875

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Executive Summary

2,2-Dicyclopropylmorpholine (CAS: 1864222-83-2) represents a specialized structural modification of the privileged morpholine pharmacophore. While morpholine rings are ubiquitous in FDA-approved therapeutics (e.g., Reboxetine, Gefitinib, Linezolid), the introduction of geminal dicyclopropyl groups at the C2 position is a strategic medicinal chemistry tactic designed to modulate lipophilicity, metabolic stability, and steric selectivity.

This Application Note provides a rigorous framework for characterizing the biological activity of **2,2-Dicyclopropylmorpholine**. Unlike standard morpholine screens, this protocol addresses the unique physicochemical properties introduced by the bulky, lipophilic cyclopropyl moieties. The guide is structured to validate the compound as a high-value scaffold for Central Nervous System (CNS) targets and kinase inhibition.

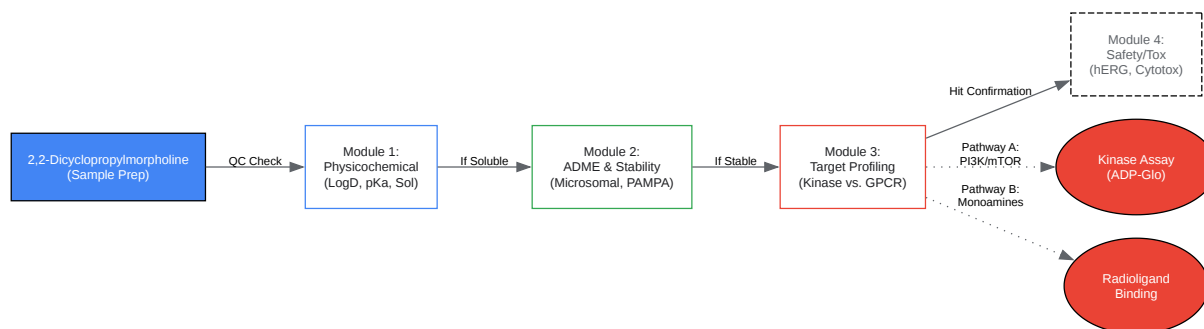
Structural Logic & Assay Strategy

To develop effective assays, one must first understand the "Design Intent" of the molecule. The gem-dicyclopropyl substitution serves three likely functions:

- **Metabolic Blockade:** The C2 position of morpholine is susceptible to oxidative metabolism (CYP450). Cyclopropyl groups act as steric shields and bioisosteres, potentially extending half-life ().
- **Conformational Locking:** The bulk restricts the flexibility of the morpholine ring, potentially freezing it in a bioactive conformation favorable for specific receptors (e.g., Sigma-1, SLC6 transporters).
- **Lipophilicity Modulation:** Increases LogP/LogD to enhance Blood-Brain Barrier (BBB) penetration without the metabolic liability of simple alkyl chains.

Strategic Screening Cascade

The following workflow visualizes the logical progression from chemical validation to functional profiling.



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Figure 1: Hit-to-Lead Screening Cascade for **2,2-Dicyclopropylmorpholine**.

Module 1: Physicochemical Characterization

Before biological testing, the unique lipophilicity of the dicyclopropyl moiety requires specific solubilization protocols.

Solubility & Stock Preparation

The cyclopropyl groups significantly increase hydrophobicity compared to unsubstituted morpholine.

- Challenge: Free base may precipitate in aqueous buffers at neutral pH.
- Protocol:
 - Dissolve 10 mg of **2,2-Dicyclopropylmorpholine** in 100% DMSO to create a 10 mM Stock Solution.
 - Sonicate for 5 minutes at room temperature to ensure complete dissolution.
 - Critical Step: Perform a "Solubility Limit Test" in the assay buffer (e.g., PBS pH 7.4). Dilute stock 1:100 (100 μ M) and measure absorbance at 600nm (turbidity) to ensure no precipitation occurs during bioassays.

Lipophilicity (LogD) Determination

Method: Shake-Flask Method (Miniaturized) Rationale: Predicts CNS penetration.

- Phase System: 1-Octanol / Phosphate Buffer (pH 7.4).
- Target Range: For CNS activity, the ideal LogD is 2.0–3.5. **2,2-Dicyclopropylmorpholine** is expected to shift the LogD of morpholine (-0.86) into this positive range.

Module 2: In Vitro ADME Profiling (Metabolic Stability)

This is the most critical validation step. The hypothesis is that the 2,2-disubstitution blocks metabolic attack.

Microsomal Stability Assay Protocol

Objective: Determine Intrinsic Clearance (

) and Half-life (

).

Materials:

- Human Liver Microsomes (HLM) (0.5 mg/mL protein).
- NADPH Regenerating System.
- Internal Standard: Propranolol (High turnover control) and Warfarin (Low turnover control).

Procedure:

- Incubation: Pre-warm 1 μ M test compound with microsomes in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
- Initiation: Add NADPH to start the reaction.
- Sampling: Aliquot 50 μ L at time points: 0, 5, 15, 30, and 60 minutes.
- Quenching: Immediately transfer aliquots into 150 μ L ice-cold Acetonitrile (ACN) containing the Internal Standard.
- Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Data Analysis: Plot $\ln(\%$ remaining) vs. time. The slope

determines

.

Success Criteria:

minutes indicates successful metabolic blockade by the cyclopropyl groups.

Module 3: Target Deconvolution (Pharmacology)

Based on the morpholine scaffold's history, two primary biological activities should be assayed: Kinase Inhibition (PI3K/mTOR pathway) and Monoamine Transporter Modulation (CNS).

Pathway A: PI3K/mTOR Kinase Assay

Morpholine oxygens often form hydrogen bonds with the "hinge region" of kinases (e.g., Val882 in PI3K).

Method: ADP-Glo™ Kinase Assay (Luminescence). Rationale: Measures ADP formed from a kinase reaction; highly sensitive for ATP-competitive inhibitors.

Protocol:

- Enzyme Prep: Dilute PI3K

or mTOR enzyme in reaction buffer (HEPES,

, EGTA).
- Compound Addition: Add **2,2-Dicyclopropylmorpholine** (11-point dose response, 0.1 nM to 10 μM).
- Substrate: Add PIP2:PS lipid substrate (for PI3K) or p70S6K peptide (for mTOR) + Ultra-pure ATP.
- Incubation: 60 min at Room Temp.
- Detection: Add ADP-Glo Reagent (40 min)

Kinase Detection Reagent (30 min).
- Read: Measure Luminescence (RLU).

Pathway B: Monoamine Transporter Binding (CNS)

Morpholine derivatives are classic scaffolds for SERT/NET/DAT inhibitors (e.g., Reboxetine).

Method: Radioligand Competition Binding. Target: Human Recombinant Transporters (HEK293 cells).

Target	Radioligand	Reference Compound
SERT	[³ H]Paroxetine	Fluoxetine
NET	[³ H]Nisoxetine	Desipramine
DAT	[³ H]WIN 35,428	GBR 12909

Protocol:

- Membrane Prep: Homogenize transfected HEK293 cells.
- Competition: Incubate membranes with fixed concentration of Radioligand (value) + varying concentrations of **2,2-Dicyclopropylmorpholine**.
- Equilibrium: Incubate 2 hours at 4°C (to prevent uptake, focus on binding).
- Harvest: Rapid filtration through GF/B filters using a cell harvester.
- Count: Liquid Scintillation Counting (LSC).
- Result: Calculate
and
.

Module 4: Safety & Toxicology

Secondary amines can interact with the hERG potassium channel, posing a cardiac safety risk (QT prolongation).

hERG Inhibition (Automated Patch Clamp)

System: QPatch or SyncroPatch (High-throughput electrophysiology). Protocol:

- Cell Line: CHO cells stably expressing hERG ().
- Seal: Establish G seal in Whole-Cell configuration.
- Voltage Protocol: Depolarize to +20 mV, then repolarize to -50 mV to elicit tail current.
- Perfusion: Apply **2,2-Dicyclopropylmorpholine** (1 μ M and 10 μ M).
- Analysis: Measure inhibition of tail current amplitude.
 - Flag: >50% inhibition at 10 μ M indicates cardiac risk.

Data Reporting & Interpretation

Summarize results in a standardized "Lead Profile Table":

Parameter	Assay Type	Desirable Outcome	Implication
Solubility	Kinetic (PBS)	> 50 μ M	Suitable for IV/Oral dosing
Metabolic Stability	HLM ()	> 30 min	Cyclopropyls effectively block C2-oxidation
Kinase Potency	PI3K/mTOR ()	< 100 nM	Potential Oncology Candidate
CNS Potency	SERT/NET ()	< 50 nM	Potential Antidepressant/Anxiolytic
Safety	hERG ()	> 10 μ M	Low Cardiac Liability

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